molecular formula C15H11ClN6O2S B2737878 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892749-57-4

1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2737878
CAS No.: 892749-57-4
M. Wt: 374.8
InChI Key: CNFZFKZKOFNQNU-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the oxadiazole and thiophene moieties through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.

    Biology: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound’s unique properties make it a candidate for use in materials science, including the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Researchers use techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-yl)ethanone: This compound shares the 5-chloro-2-methoxyphenyl and thiophene moieties but lacks the triazole and oxadiazole rings.

    (5-chloro-2-methoxyphenyl)(thiophen-2-yl)methanamine: This compound also contains the 5-chloro-2-methoxyphenyl and thiophene moieties but differs in its overall structure and functional groups. The uniqueness of this compound lies in its combination of the triazole, oxadiazole, and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O2S/c1-23-10-5-4-8(16)7-9(10)22-13(17)12(19-21-22)15-18-14(20-24-15)11-3-2-6-25-11/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFZFKZKOFNQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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